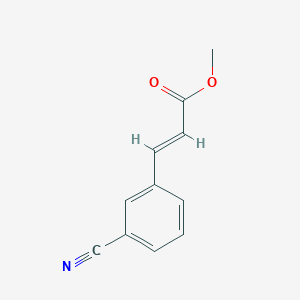

Methyl 3-(3-cyanophenyl)acrylate

Overview

Description

Methyl 3-(3-cyanophenyl)acrylate (CAS 52116-81-1) is an α,β-unsaturated ester with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol. It features a cyano (-CN) group at the meta position of the phenyl ring and a methyl ester moiety at the α-position of the acrylate backbone. This compound is stored at 2–8°C to maintain stability and is utilized in pharmaceutical and agrochemical research due to its reactive α,β-unsaturated system, which enables Michael additions, cycloadditions, and other conjugate addition reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-cyanophenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzaldehyde with methyl acrylate in the presence of a base such as sodium methoxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and cost-effectiveness. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyanophenyl)acrylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized aromatic compounds .

Scientific Research Applications

Polymer Chemistry

Methyl 3-(3-cyanophenyl)acrylate can be utilized as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance the material properties, leading to applications in coatings, adhesives, and sealants.

- Coatings and Adhesives : Polymers derived from this acrylate exhibit improved adhesion properties and chemical resistance. They are suitable for use in protective coatings for metals and plastics, as well as in adhesives for various substrates.

- Biomedical Applications : The biocompatibility of polymers synthesized from this compound makes them promising candidates for use in biomedical devices. They can be used to develop drug delivery systems or scaffolds for tissue engineering, where controlled release and mechanical stability are crucial.

Table 1: Properties of Polymers Derived from this compound

| Property | Value | Application Area |

|---|---|---|

| Glass Transition Temp (Tg) | ~70°C | Coatings |

| Tensile Strength | High (~50 MPa) | Biomedical scaffolds |

| Biocompatibility | Good | Drug delivery systems |

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing various compounds. Its structure allows for further functionalization through nucleophilic addition reactions.

- Synthesis of Novel Compounds : The compound can be reacted with various nucleophiles to produce derivatives that may have enhanced biological activity or improved physical properties. For example, it can be used to synthesize pharmaceuticals or agrochemicals.

- Case Study : A study highlighted the use of this compound in the synthesis of a new class of anti-cancer agents. The reaction conditions were optimized to yield high purity products with significant cytotoxic activity against cancer cell lines .

Photopolymerization Applications

This compound can also be employed in photopolymerization processes, where it acts as a reactive diluent or co-monomer. This application is particularly relevant in the production of UV-curable coatings and inks.

- Advantages : The incorporation of this compound into photopolymer formulations enhances the curing speed and improves the final properties of the cured material, such as hardness and scratch resistance.

Mechanism of Action

The mechanism of action of methyl 3-(3-cyanophenyl)acrylate involves its interaction with various molecular targets. The cyano group and the acrylate moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions are essential for its biological and chemical activities .

Comparison with Similar Compounds

Positional Isomers of Cyano-Substituted Acrylates

The position of the cyano group on the phenyl ring significantly impacts reactivity and applications:

- Key Insight: The meta-cyano substitution in this compound balances electronic and steric effects, enabling versatile reactivity. Ortho-substituted analogues (e.g., 12ro) face steric challenges, while para-substituted derivatives (e.g., 12rp) exhibit altered electronic profiles affecting reaction pathways .

Electron-Withdrawing vs. Electron-Donating Substituents

Substituents on the phenyl ring modulate the acrylate’s electronic properties:

- Key Insight: The -CN group in this compound provides moderate electron withdrawal, making it more reactive than methyl-substituted analogues but less so than trifluoromethyl derivatives. This balance is ideal for controlled synthetic applications .

Hydroxyl-Substituted Analogues

Hydroxyl groups introduce hydrogen-bonding capacity and polarity:

- Key Insight: Hydroxyl groups enhance solubility in aqueous systems and enable interactions with biological targets, contrasting with the hydrophobic -CN group in this compound. These analogues are preferred in biomedical contexts .

Complex Derivatives with Heterocyclic Moieties

Bulky substituents or heterocycles influence steric and electronic profiles:

- Key Insight : The introduction of heterocycles (e.g., furan) or bulky groups (e.g., dioxoisoindoline) in these derivatives expands applications in agrochemistry but may complicate synthesis due to steric effects .

Biological Activity

Methyl 3-(3-cyanophenyl)acrylate (MCPA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

MCPA has the molecular formula and a molecular weight of approximately 187.19 g/mol. The compound features an acrylate structure characterized by a double bond between carbon atoms, a methyl ester group, and a cyano group attached to a phenyl ring. The presence of the electron-withdrawing cyano group enhances the electrophilicity of the double bond, making it reactive in various chemical reactions.

1. Antimicrobial Activity

MCPA exhibits notable antimicrobial properties, particularly when complexed with metal ions. Research indicates that MCPA-metal complexes show enhanced antimicrobial activity compared to free MCPA. For instance, studies have demonstrated that these complexes can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of MCPA and Its Complexes

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| MCPA | Escherichia coli | 15 |

| MCPA-Cu Complex | Escherichia coli | 25 |

| MCPA-Ag Complex | Staphylococcus aureus | 30 |

| MCPA | Staphylococcus aureus | 12 |

2. Anticancer Properties

MCPA has also been investigated for its anticancer effects. Studies have shown that certain derivatives of MCPA exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways related to cancer progression .

Case Study: Cytotoxicity of MCPA Derivatives

A study evaluated the cytotoxic effects of several MCPA derivatives on human breast cancer cell lines (MCF-7). The results indicated that specific modifications to the MCPA structure could enhance its potency against cancer cells.

- IC50 Values : The half-maximal inhibitory concentration (IC50) for selected derivatives ranged from 10 µM to 25 µM, demonstrating significant potential for further development into therapeutic agents .

The biological activity of MCPA is closely linked to its chemical reactivity. The acrylate double bond is susceptible to nucleophilic attack, which can lead to the formation of adducts with biological macromolecules such as proteins and nucleic acids. This reactivity is crucial for its antimicrobial and anticancer activities, as it allows for interaction with cellular targets .

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of MCPA. Key areas include:

- Synthesis of Novel Derivatives : Modifying the chemical structure to enhance selectivity and potency against specific microbial or cancerous cells.

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of MCPA-based compounds.

- Mechanistic Studies : Investigating the precise molecular mechanisms by which MCPA exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 3-(3-cyanophenyl)acrylate, and how can structural purity be validated?

To synthesize this compound, a common approach involves Knoevenagel condensation between methyl acrylate and 3-cyanobenzaldehyde under acidic or basic catalysis. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) must be optimized to minimize side products like Z-isomers. Structural validation requires single-crystal X-ray diffraction to confirm stereochemistry (e.g., E-configuration dominance) and substituent positioning . Complementary techniques like ¹H/¹³C NMR and FT-IR should verify functional groups (e.g., acrylate ester C=O at ~1700 cm⁻¹) .

Q. How can researchers characterize the electronic and steric effects of the 3-cyano substituent on the acrylate backbone?

The electron-withdrawing cyano group enhances electrophilicity at the α,β-unsaturated ester, influencing reactivity in Michael additions or Diels-Alder reactions. DFT calculations (e.g., HOMO-LUMO gaps) and X-ray crystallography can quantify bond-length alterations (e.g., C=C elongation in acrylate) and dihedral angles between the phenyl and acrylate moieties . Comparative studies with analogs lacking the cyano group (e.g., methyl 3-phenylacrylate) are critical to isolate steric/electronic contributions .

Q. What experimental strategies are recommended to assess the compound’s reactivity with nucleophiles or radicals?

For nucleophilic attack studies (e.g., thiols or amines), monitor reaction kinetics via UV-Vis spectroscopy (tracking conjugated system disruption) or LC-MS for adduct identification. Radical scavenging assays (e.g., DPPH or ABTS) can evaluate antioxidant potential, with ESR spectroscopy detecting radical intermediates . Solvent polarity (e.g., DMSO vs. hexane) must be controlled to isolate electronic vs. steric effects .

Advanced Research Questions

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies or host-guest systems?

Molecular dynamics (MD) simulations and docking studies can model interactions with biological targets (e.g., enzymes) or synthetic hosts (e.g., cyclodextrins). Focus on the cyano group’s role in hydrogen bonding (e.g., with hydroxylated surfaces) and π-π stacking with aromatic residues. Validate predictions using X-ray crystallography to analyze packing motifs (e.g., herringbone vs. layered structures) .

Q. What methodologies resolve contradictions in reported bioactivity data for structurally similar acrylates?

Discrepancies in bioactivity (e.g., antibacterial vs. inactive results) often arise from substituent positioning (e.g., meta- vs. para-cyano groups) or stereochemistry. Use structure-activity relationship (SAR) studies with isomeric analogs and in silico toxicity profiling (e.g., ProTox-II) to isolate active pharmacophores. Pair with crystallographic data to correlate solid-state conformation with solution-phase behavior .

Q. How do solvent effects influence the compound’s photophysical properties or degradation pathways?

Polar aprotic solvents (e.g., acetonitrile) stabilize the excited state, enhancing fluorescence quantum yield. Monitor photodegradation via HPLC-MS under UV irradiation, identifying byproducts like cyano-group oxidation to carboxylic acids. Solvent-free thermogravimetric analysis (TGA) can assess thermal stability, with activation energies calculated via Arrhenius plots .

Q. What advanced techniques are used to study the compound’s solid-state polymorphism or co-crystallization potential?

Powder X-ray diffraction (PXRD) screens for polymorphs, while differential scanning calorimetry (DSC) detects phase transitions. Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) can improve solubility; analyze complexes via SC-XRD and solid-state NMR .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving the acrylate double bond?

Substitute deuterium at vinylic positions to measure KIEs in cycloadditions or nucleophilic attacks. Isotopic labeling coupled with GC-MS or NMR quantifies rate changes, distinguishing concerted vs. stepwise mechanisms (e.g., in Diels-Alder reactions) .

Q. What strategies mitigate challenges in asymmetric synthesis of chiral derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity. Monitor enantiomeric excess via chiral HPLC or CD spectroscopy . For α-functionalization, employ transition-metal catalysts (e.g., Pd or Ru) with chiral ligands .

Q. How does the cyano group influence catalytic applications, such as in polymer crosslinking or metal-organic frameworks (MOFs)?

The cyano group can act as a ligand for metal ions (e.g., Cu²⁺ or Zn²⁺) in MOF synthesis. Characterize coordination modes via EXAFS or IR spectroscopy . In polymers, assess crosslink density using swelling experiments or DMA , correlating with mechanical properties .

Properties

IUPAC Name |

methyl (E)-3-(3-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJYULBYGRTLPZ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52116-81-1 | |

| Record name | 52116-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.